3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a thiophene ring and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core, introduction of the thiophene ring, and attachment of the benzoyl group. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Attachment of the Benzoyl Group: The benzoyl group is typically introduced via Friedel-Crafts acylation or other acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring and methylsulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly on the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-((thiophen-2-yl-methylene)amino)benzenesulfonamide: A compound with a similar thiophene ring and benzoyl group, known for its antimicrobial properties.
1,4-diazabicyclo[2.2.2]octane derivatives: Compounds with a similar bicyclic core, used in various chemical and biological applications.
Uniqueness
3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its bicyclic core, thiophene ring, and benzoyl group collectively contribute to its versatility in scientific research.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-11-15-8-9-16(12-17)20(15)19(21)14-6-4-13(5-7-14)18-3-2-10-23-18/h2-7,10,15-17H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOOPPFHTUIDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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